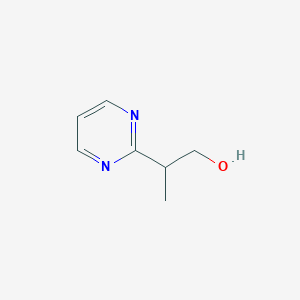
2-(Pyrimidin-2-yl)propan-1-ol
Vue d'ensemble
Description
2-(Pyrimidin-2-yl)propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P2P and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-2-yl)propan-1-ol is not fully understood. However, it is thought that this compound works by inhibiting certain enzymes and signaling pathways in the body. This can lead to a variety of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Pyrimidin-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, which makes it a safe option for use in cell-based assays. However, one limitation of using P2P is that it may not be suitable for use in animal studies due to its low bioavailability.
Orientations Futures
There are several future directions for research involving 2-(Pyrimidin-2-yl)propan-1-ol. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of P2P as a tool for studying various signaling pathways and enzymes in the body. Additionally, there is ongoing research into the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-(Pyrimidin-2-yl)propan-1-ol is a valuable compound for scientific research due to its potential applications in medicinal chemistry, neuroprotection, and cancer research. While there is still much to learn about the mechanism of action of this compound, ongoing research is shedding new light on its potential uses and applications. As such, 2-(Pyrimidin-2-yl)propan-1-ol is likely to remain an important tool for researchers in the years to come.
Applications De Recherche Scientifique
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several potential applications in scientific research. One area where this compound has been studied extensively is in the field of medicinal chemistry. Researchers have found that P2P has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
191725-66-3 |
|---|---|
Nom du produit |
2-(Pyrimidin-2-yl)propan-1-ol |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3 |
Clé InChI |
KQWJFDFWXBPVLD-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CC=N1 |
SMILES canonique |
CC(CO)C1=NC=CC=N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


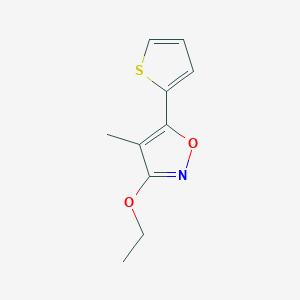
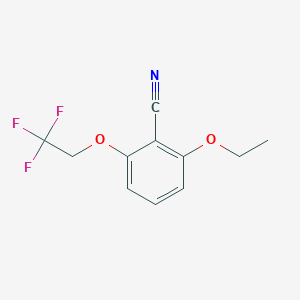
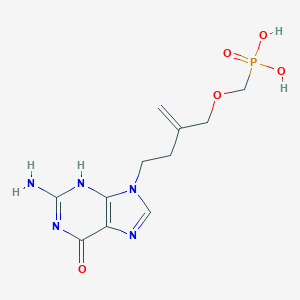
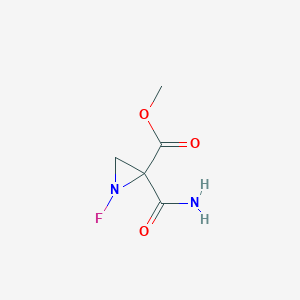

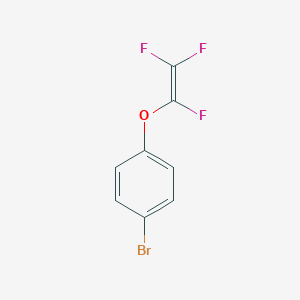

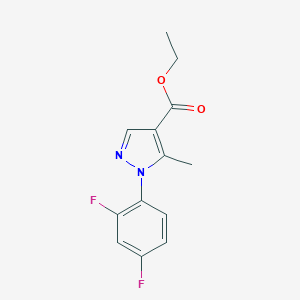
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
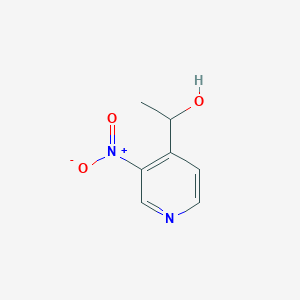
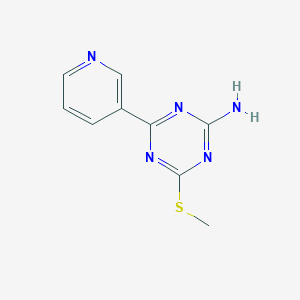
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
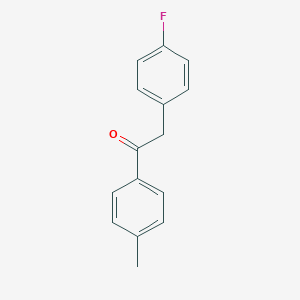
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)